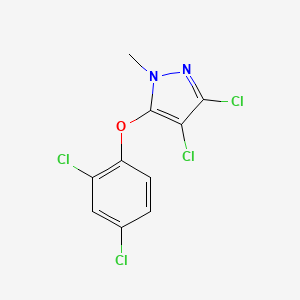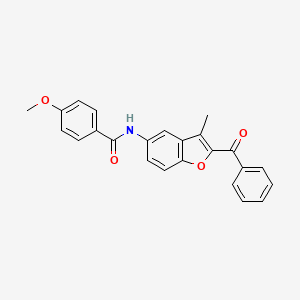
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide" is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of structurally related benzamide derivatives, which can be used to infer some general characteristics of the compound . Benzamide derivatives are known for their diverse biological activities and their ability to form strong and weak hydrogen bonds, which can significantly influence their chemical properties and interactions .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and can include reactions such as the Diels-Alder reaction, as seen in the synthesis of related compounds . The specific synthesis route for "this compound" is not provided, but it may involve similar cyclization reactions or the formation of amide bonds from corresponding acids and amines.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of amide bonds and substituted benzene rings. These structures can form intramolecular hydrogen bonds, which can close six-membered rings and influence the overall molecular conformation . The presence of substituents like methoxy groups can further affect the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including anion binding and the formation of association complexes. The presence of electron-donating groups, such as methoxy groups, can enhance anion binding affinity, as observed in related compounds . The reactivity of these compounds can also be influenced by the nature of the substituents and the presence of intramolecular hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystal packing, can be influenced by hydrogen bonding and atom–atom contacts . The presence of substituents can affect properties like molar refractivity and polarizability, as seen in compounds with similar structures . NMR spectroscopy can be used to investigate the rotation about bonds in benzamide derivatives, providing insights into their dynamic behavior .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide serves as a precursor in chemical synthesis, particularly in the development of catalytic reactions. The unique structure of this compound enables its application in regioselective ortho-acetoxylation/methoxylation processes through C–H activation, demonstrating its utility in creating complex molecular architectures with high precision. This property is crucial for synthesizing pharmaceuticals and advanced materials (Reddy et al., 2011).
Biological Activity and Drug Design
The structural motif of benzofuran, as found in this compound, is explored for its potential biological activities. Research into related benzofuran derivatives has identified compounds with significant analgesic properties, suggesting that modifications of the benzofuran core could yield new therapeutic agents (Rádl et al., 2000). Additionally, these compounds have been evaluated for their anticholinesterase activity, highlighting their potential application in treating neurological disorders such as Alzheimer's disease (Luo et al., 2005).
Herbicidal Activity
Benzamide derivatives, including those structurally related to this compound, have been discovered as novel leads for the development of bleaching herbicides. Their mechanism involves acting on the biosynthesis of plant pigments, providing a basis for the development of new agricultural chemicals with specific modes of action (Zhang et al., 2021).
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-8-11-19(28-2)12-9-17)10-13-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUCYXGUTBGHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)


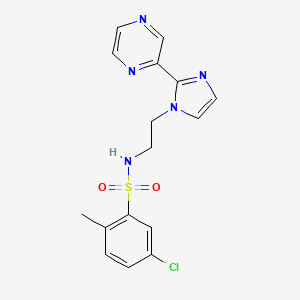

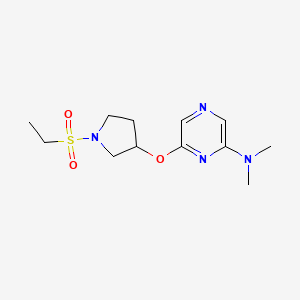
![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)
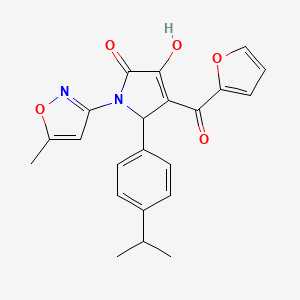
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)
![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)
